molecular formula C22H23N3O2S B6131827 N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B6131827
M. Wt: 393.5 g/mol
InChI Key: MLUGOKCTGXOOFS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as CTN-986, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide works by inhibiting the activity of various enzymes and proteins that are involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, this compound has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells and tissues. One study showed that this compound can induce apoptosis in cancer cells by activating caspase-3, which is an enzyme that plays a role in programmed cell death. Additionally, this compound has also been shown to inhibit the activity of various proteins and enzymes that are involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have potent activity against cancer cells and amyloid-beta peptides, which makes it a promising candidate for further research. However, one limitation of using this compound is that it may have off-target effects on other proteins and enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide. One area of research could be to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies could be conducted to elucidate the mechanisms of action of this compound and to identify its molecular targets. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans.

Synthesis Methods

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the reaction of cyclohexylamine with ethyl 2-chloroacetate to form N-cyclohexyl-2-chloroacetamide. This compound is then reacted with 4-oxo-3-phenyl-3,4-dihydro-2-quinazolinethiol to form this compound.

Scientific Research Applications

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide has been studied for its potential use in various scientific research applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.

Properties

IUPAC Name

N-cyclohexyl-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-20(23-16-9-3-1-4-10-16)15-28-22-24-19-14-8-7-13-18(19)21(27)25(22)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUGOKCTGXOOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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